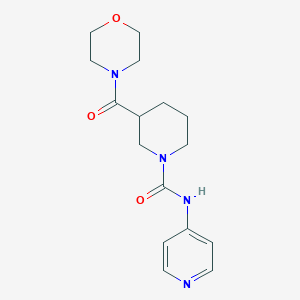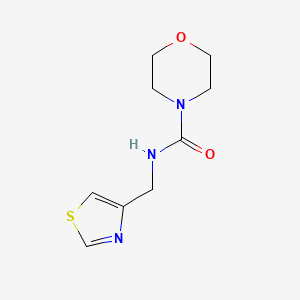![molecular formula C18H25N5O2 B7542717 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as MP-10, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist, which means it has the ability to block the activity of dopamine at D3 receptors in the brain.
Mecanismo De Acción
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors in the brain. Dopamine is a neurotransmitter that plays a role in the reward system of the brain, and it is involved in various neurological and psychiatric disorders. By blocking the activity of dopamine at D3 receptors, this compound may help to regulate dopamine signaling in the brain and improve symptoms of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This compound has also been shown to increase levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression in the brain. These effects may contribute to the antidepressant and anti-addictive effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea for lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation is that this compound has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea research. One direction is to further study its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Another direction is to study its safety and efficacy in humans. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea involves a series of chemical reactions. The first step is the reaction of 2-methylpyrazole-3-carboxylic acid with thionyl chloride to form 2-methylpyrazole-3-carbonyl chloride. The second step is the reaction of 2-methylpyrazole-3-carbonyl chloride with 1-(2-methoxyphenyl)piperidin-4-amine to form 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylpyrazol-3-yl)urea. The final step is the reaction of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylpyrazol-3-yl)urea with formaldehyde to form this compound.
Aplicaciones Científicas De Investigación
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-22-15(7-10-20-22)13-19-18(24)21-14-8-11-23(12-9-14)16-5-3-4-6-17(16)25-2/h3-7,10,14H,8-9,11-13H2,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPYCMHACDAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)

![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
